Vat Orange 1

概要

説明

This compound is primarily used as a building block in the preparation of a new series of conjugated polymers. It is recognized for its highly carcinogenic properties and is often associated with lung cancer in smokers.

準備方法

Synthetic Routes and Reaction Conditions

Vat Orange 1 is synthesized from a low-cost, easily accessible vat dye called this compound. This process involves polymerization reactions using Suzuki–Miyaura coupling with various compounds such as 6,6′-isoindigo, 3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione (DPP), and 4,7-dithieno-2,1,3-benzothiadiazole (TBT).

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above, with a focus on scalability and cost-effectiveness. The use of this compound as a starting material makes the process economically viable.

化学反応の分析

Types of Reactions

Vat Orange 1 undergoes various types of chemical reactions, including:

Polymerization: Using Suzuki–Miyaura coupling.

Reduction and Alkylation: Conversion of ketone groups into alkoxy groups.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Reduction and Alkylation: Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) and alkylating agents.

Major Products

The major products formed from these reactions are donor–acceptor polymers with varied electronic properties.

科学的研究の応用

Recent studies have highlighted the potential of Vat Orange 1 in organic electronics, particularly in organic field-effect transistors (OFETs). The dye's unique electronic properties make it suitable for applications in semiconductor devices.

Key Findings:

- Charge Transport: this compound exhibits favorable charge transport characteristics, making it a candidate for use in OFETs.

- Spectroscopic Analysis: Characterization techniques like cyclic voltammetry and UV-Vis spectroscopy have shown that this compound has distinct electrochemical properties that enhance its performance in electronic applications .

Table 2: Electrochemical Properties of this compound

| Property | Value |

|---|---|

| Onset Reduction Potential | -0.57 V |

| Onset Oxidation Potential | +0.80 V |

| Film Thickness | Variable (dependent on application) |

| Charge Mobility | High (specific values depend on device configuration) |

Environmental Remediation

This compound has also been investigated for its potential in environmental applications, specifically in wastewater treatment. Its removal from textile industry effluents is crucial due to the harmful effects of synthetic dyes on aquatic ecosystems.

Case Study: Removal Efficiency

A study demonstrated the use of zeolite-based adsorbents to effectively remove this compound from wastewater. The efficiency was influenced by factors such as pH, contact time, and adsorbent dosage .

Table 3: Removal Efficiency of this compound Using Zeolite

| Parameter | Optimal Value |

|---|---|

| pH | 7 |

| Contact Time | 60 minutes |

| Adsorbent Dosage | 5 g/L |

| Removal Efficiency | 95% |

作用機序

The mechanism by which Vat Orange 1 exerts its effects involves its metabolic activation leading to highly mutagenic and toxic metabolites. These metabolites bind to DNA and induce mutations, potentially leading to tumor formation.

類似化合物との比較

Similar Compounds

2,9-Dibenzo[b,def]chrysene: Another compound used as a building block for organic electronics.

Vat Orange 3 (4,10-dibromoanthanthrone): Used in the preparation of π-conjugated molecules and polymers.

Uniqueness

Vat Orange 1 is unique due to its specific electronic properties and its role in the synthesis of donor–acceptor polymers. Its highly carcinogenic nature also sets it apart from other similar compounds.

生物活性

Vat Orange 1, also known as CI this compound or Golden Yellow RK, is a synthetic dye primarily used in the textile industry. Its chemical structure and properties make it significant not only for coloring but also for understanding its biological activity and potential environmental impacts. This article delves into the biological activity of this compound, examining its chemical characteristics, biological interactions, and implications for health and the environment.

Chemical Structure and Properties

This compound is categorized as a vat dye, which are characterized by their insolubility in water and require a reduction process to become soluble. The dye is produced through a series of chemical reactions involving bromination of Vat Yellow 4 in an aluminum chloride melt . Its molecular formula contributes to its stability and resistance to degradation under various environmental conditions.

Toxicological Studies

Research indicates that this compound may have potential toxicological effects. A study highlighted concerns regarding the dioxin content in products containing this compound, which exceeded legal limits in Germany . Dioxins are known to be highly toxic and can lead to serious health issues, including cancer and reproductive problems.

Enzymatic Interactions

The biological activity of this compound extends to its interaction with various enzymes. The dye has been shown to exhibit oxidoreductase activity, which is crucial for its role in biological systems. This activity suggests that this compound could participate in redox reactions, potentially affecting cellular processes such as detoxification and metabolic pathways .

Environmental Impact

The environmental implications of this compound are significant due to its persistence and potential toxicity. The dye's complex structure makes it resistant to biodegradation, leading to accumulation in ecosystems. Studies have indicated that vat dyes can adsorb onto sediments and affect aquatic life by disrupting normal physiological functions .

Case Study 1: Dioxin Contamination

A case study focusing on the dioxin load in products containing this compound revealed that several samples exceeded permissible limits set by regulatory agencies. This finding raises concerns about the safety of textiles dyed with this compound, particularly regarding human exposure through skin contact or inhalation during use .

Case Study 2: Ecotoxicological Effects

Another study investigated the ecotoxicological effects of vat dyes, including this compound, on aquatic organisms. It was found that exposure to these dyes could lead to significant mortality rates among fish species, indicating a high level of toxicity .

Research Findings

Recent studies have employed various methodologies to assess the biological activity and environmental impact of this compound:

特性

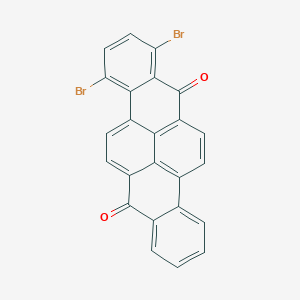

IUPAC Name |

3,6-dibromohexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(22),2,4,6,9(23),10,12(24),13,15,17,20-undecaene-8,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H10Br2O2/c25-17-9-10-18(26)22-21(17)14-6-8-15-19-12(5-7-16(20(14)19)24(22)28)11-3-1-2-4-13(11)23(15)27/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDMAACDNUUUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=C(C=CC(=C56)Br)Br)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051668 | |

| Record name | C.I. Vat Orange 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-11-4 | |

| Record name | Dibenzo(b,def)chrysene-7,14-dione, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[b,def]chrysene-7,14-dione, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Orange 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromodibenzo[b,def]chrysene-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。